molecular formula C19H21NO B2832647 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one CAS No. 125032-53-3

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one

Cat. No.: B2832647
CAS No.: 125032-53-3
M. Wt: 279.383
InChI Key: LWUNWNQROCKPJK-VKAVYKQESA-N
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Description

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one is an organic compound characterized by the presence of a tert-butylamino group attached to a diphenylprop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one typically involves the reaction of tert-butylamine with a suitable precursor, such as a diphenylpropenone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act on beta-adrenergic receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one is unique due to its combination of the tert-butylamino group and the diphenylprop-2-en-1-one backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

(Z)-3-(tert-butylamino)-1,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-19(2,3)20-17(15-10-6-4-7-11-15)14-18(21)16-12-8-5-9-13-16/h4-14,20H,1-3H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUNWNQROCKPJK-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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